molecular formula C11H13BrN4 B6630020 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

Cat. No. B6630020
M. Wt: 281.15 g/mol
InChI Key: WFAWJAQYKDIVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine is a chemical compound that is widely studied in scientific research. This compound is known for its potential use in the development of new drugs and therapies for various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which play a role in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell signaling pathways. Additionally, it has been found to have antimicrobial activity against various pathogens such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine in lab experiments is its wide range of biological activities. It can be used to study various biological processes such as inflammation, cancer, and microbial infections. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects. Additionally, the compound may have potential toxicity and side effects, which need to be carefully studied before its use in experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine. One direction is the further study of its mechanism of action, which will help to better understand its effects on various biological processes. Another direction is the development of new drugs and therapies based on the compound, which may have potential use in the treatment of various diseases. Additionally, the compound may be further studied for its potential use in the development of new antimicrobial agents. Finally, the compound may be studied for its potential use in the development of new imaging agents for diagnostic purposes.

Synthesis Methods

The synthesis of 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with 1,5-dimethyl-4-(pyrazol-4-yl) methylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C for several hours. The resulting product is purified by column chromatography to obtain pure 5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine.

Scientific Research Applications

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine has been extensively studied for its potential use in the development of new drugs and therapies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-8-9(6-15-16(8)2)5-13-11-4-3-10(12)7-14-11/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWJAQYKDIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.